Onalespib, also known as AT13387, is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) [, ]. This second-generation Hsp90 inhibitor exhibits potential antineoplastic activity and is currently under investigation for its therapeutic potential against various cancers [, , ].
Onalespib was developed by Astex Pharmaceuticals and is classified under the category of HSP90 inhibitors. It is a small-molecule compound that has been shown to possess potent antitumor activity in preclinical studies and early-phase clinical trials. The compound is particularly noted for its ability to inhibit the growth of solid tumors by targeting the molecular chaperone pathways essential for tumor cell survival and proliferation .
The synthesis of onalespib involves a multi-step chemical process that incorporates various synthetic techniques. The initial design was based on fragment-based drug discovery, where active fragments were identified and subsequently assembled into a more complex structure. The lactate salt form of onalespib is synthesized through a series of reactions that include condensation and cyclization steps, followed by purification processes such as crystallization or chromatography .
Key technical details include:
Onalespib has a complex molecular structure characterized by its unique arrangement of atoms that allows it to effectively bind to the HSP90 protein. The molecular formula is , with a molecular weight of approximately 376.44 g/mol.
The structural analysis reveals:
Onalespib primarily functions through its interaction with HSP90, leading to the inhibition of its chaperone activity. This results in the destabilization of client proteins involved in cancer progression, such as kinases and transcription factors.
Key reactions include:
The mechanism by which onalespib exerts its antitumor effects involves several steps:
Pharmacodynamic studies have shown that treatment with onalespib leads to increased levels of heat shock protein 70 (HSP70), indicating cellular stress responses triggered by the inhibition of HSP90 .
Onalespib exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm these properties during quality control processes .
Onalespib is primarily investigated for its potential applications in oncology:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0